4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c15-14(16)8-2-4-9(5-3-8)19(17,18)13-10-11-6-1-7-12-10/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSAAUUVOROZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352075 | |
| Record name | 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24265-24-5 | |
| Record name | 4-Nitro-N-2-pyrimidinylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24265-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products Formed
Reduction: 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Condensation: Schiff bases with different aldehyde or ketone derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonamide precursors. The resulting structure features a nitro group at the para position of the aromatic ring, which enhances its reactivity and biological activity.
Anticancer Properties
Recent studies have demonstrated that benzenesulfonamide derivatives, including this compound, exhibit promising anticancer activities. For instance, compounds with similar structures have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. This inhibition is associated with inducing apoptosis in cancer cell lines such as MDA-MB-231, suggesting potential for targeted cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamides can exert broad-spectrum antibacterial effects. For example, derivatives have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, making them candidates for developing new antibiotics . The mechanism often involves targeting bacterial carbonic anhydrases, disrupting their growth and biofilm formation.
Anti-inflammatory and Antiviral Effects
Sulfonamide derivatives are recognized for their anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Some studies suggest that compounds similar to this compound could also exhibit antiviral activities, although further research is required to elucidate these effects fully .
Pharmacokinetic Studies
Pharmacokinetic properties are crucial for evaluating the therapeutic potential of new compounds. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated that certain benzenesulfonamide derivatives possess favorable profiles, enhancing their viability as drug candidates .
Case Studies and Comparative Analysis
| Compound | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| This compound | Anticancer (CA IX inhibitor) | 10.93 - 25.06 | CA IX |
| Analogous Compound A | Antibacterial against S. aureus | 50 μg/mL | Bacterial growth |
| Analogous Compound B | Anti-biofilm against K. pneumoniae | 79.46% | Biofilm formation |
Mechanism of Action
The mechanism of action of 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. Additionally, the sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives
Schiff bases derived from 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide, such as (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide, demonstrate significant urease inhibition. For example:
- 3e (4-(4-nitrobenzylideneamino) derivative): Melting point (m.p.) 274–276°C, IC₅₀ = 2.22 ± 0.45 µM against Jack bean urease, outperforming standard inhibitors .
- 3f (4-(dimethylamino)benzylideneamino derivative): m.p. 275–277°C, IC₅₀ = 3.12 µM, indicating that electron-donating groups (e.g., -NMe₂) reduce potency compared to nitro-substituted analogs .
Key Insight : The nitro group enhances enzyme inhibition, likely due to improved electrophilicity and hydrogen-bonding interactions with urease’s active site .
Triazene-Linked Analogs
Triazene derivatives, such as AH10 (4-(3-(3-nitrophenyl)triaz-1-en-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide) , exhibit broad biological activity:
- AH10 : m.p. 188–191°C, antimicrobial activity against S. aureus (MIC = 12.5 µg/mL) and cytotoxic effects (IC₅₀ = 18.3 µM against MCF-7 cells). The triazene linker (-N=N-N-) may facilitate DNA intercalation or radical generation, contributing to cytotoxicity .
Comparison : Unlike Schiff bases, triazenes show multitarget activity, balancing antimicrobial and anticancer effects. However, their stability under physiological conditions requires further investigation .
Thiazole and Triazole Derivatives
Substitution of the pyrimidine ring with thiazole or triazole moieties alters bioactivity:
- 25 (N-benzyl-4-nitro-N-(thiazol-2-yl)benzenesulfonamide): m.p. 206–208°C, molecular weight 375.33 g/mol.
- 4c (triazole-linked derivative) : Combines benzenesulfonamide with a 1,2,3-triazole pharmacophore. Such derivatives are explored as COX-2 inhibitors, with acetyl and methyl groups enhancing selectivity .
Key Difference : Thiazole derivatives prioritize antimicrobial activity, while triazole-linked compounds target enzymatic pathways like COX-2, reflecting scaffold-dependent therapeutic applications .
Azo and Quinoline Hybrids
Azo-coupled derivatives, such as 3 (4-(8-hydroxyquinolin-5-yl)-N-(pyrimidin-2-yl)benzenesulfonamide), leverage quinoline’s metal-chelating properties:
- 3: Synthesized via diazotization, this compound exhibits antimicrobial activity against E. coli (MIC = 25 µg/mL). The 8-hydroxyquinoline moiety may disrupt bacterial metal homeostasis .
Comparison: Quinoline hybrids expand the scope to metal-dependent pathways, contrasting with nitro-group-driven enzyme inhibition in Schiff bases .
Alkynyl and Cycloalkyne Derivatives
Alkynyl analogs, such as S1 (4-nitro-N-(pent-4-yn-1-yl)benzenesulfonamide) , are designed for bioorthogonal applications:
- S1 : Used in cycloalkyne-dye conjugates for intracellular imaging. The nitro group is reduced post-synthesis to an amine (-NH₂), enabling click chemistry with azide-containing biomolecules .
Unique Feature: Alkynyl derivatives diverge from therapeutic applications, focusing instead on chemical biology tools for imaging and diagnostics .
Biological Activity
4-Nitro-N-(pyrimidin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10N4O4S
- CAS Number : 24265-24-5
This compound features a nitro group, a pyrimidine moiety, and a benzenesulfonamide structure, which contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit various enzymes, while the nitro group may enhance lipophilicity, facilitating better membrane penetration. This interaction can lead to significant antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that compounds containing nitro groups exhibit considerable antimicrobial properties. For instance, studies indicate that derivatives with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 20 µM |
| Similar Nitro Compound | P. aeruginosa | 30 µM |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. A study focusing on its analogs revealed significant cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 (Ovarian Cancer) | 15 µM |
| Analog Compound | MCF7 (Breast Cancer) | 10 µM |
Case Studies
- Urease Inhibition : A recent study synthesized derivatives of sulfanilamide compounds, including variants of this compound. These compounds exhibited potent urease inhibitory activity, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions related to urease activity.
- Multi-target Inhibition : Another investigation highlighted the multi-target nature of nitro-substituted benzenesulfonamides, showing their ability to inhibit multiple biomarkers involved in inflammation and cancer progression . The compound's ability to inhibit iNOS and COX-2 further emphasizes its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a nitrobenzenesulfonyl chloride derivative with 2-aminopyrimidine under nucleophilic substitution conditions. Key steps include:
- Precursor preparation : Use 4-nitrobenzenesulfonyl chloride (confirmed via IR and H NMR for purity) .
- Coupling reaction : React with 2-aminopyrimidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., triethylamine) at 60–80°C for 6–12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Optimization requires monitoring by TLC and adjusting pH to prevent side reactions (e.g., sulfonamide hydrolysis) .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR to verify aromatic protons (δ 8.2–8.6 ppm for nitro groups) and sulfonamide NH (~δ 10.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions between sulfonamide and pyrimidine) .
- Elemental analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydropteroate synthase (DHPS), a target for sulfonamide antibiotics. Key residues (e.g., Phe28, Lys221) show hydrogen bonding with the sulfonamide group .
- DFT calculations : Analyze electron density maps (B3LYP/6-311G** level) to predict reactive sites for nitro group reduction or electrophilic substitution .
- ADMET profiling : Employ SwissADME to estimate solubility (LogP ~2.1) and cytochrome P450 interactions .
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
Discrepancies often arise from dynamic vs. static structural features:
- Dynamic NMR : Detect rotational barriers in sulfonamide groups at low temperatures (e.g., –40°C in CDCl) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) using CrystalExplorer . Example: A 2021 study resolved conflicting NOE effects via variable-temperature X-ray diffraction, showing conformational flexibility in the pyrimidine ring .
Q. What methodologies address solubility challenges in biological assays for this compound?
| Solvent System | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | 25.3 ± 1.2 | Sonication |
| PBS (pH 7.4) | 0.8 ± 0.1 | Co-solvent (5% PEG-400) |
| Ethanol/Water (1:1) | 12.7 ± 0.5 | Heating (50°C) |
Q. How do substituents on the pyrimidine ring influence the compound’s electronic properties?
Substituent effects are quantified via Hammett constants (σ) and frontier molecular orbitals:
- Nitro group : Strong electron-withdrawing effect (σ = 1.43) reduces HOMO energy (–6.2 eV), enhancing electrophilicity .
- Pyrimidine modification : Adding methyl groups (σ = –0.17) increases electron density, altering redox potentials (cyclic voltammetry: ΔE = 120 mV) .
- TD-DFT : Predict UV-Vis absorption shifts (λ 320 → 350 nm with –NO substitution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
